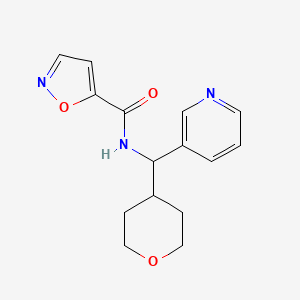

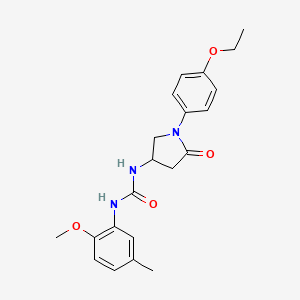

N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)isoxazole-5-carboxamide” is a complex organic molecule that contains several functional groups including a pyridine ring, a tetrahydro-2H-pyran ring, an isoxazole ring, and a carboxamide group .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in it. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carboxamide group could participate in condensation reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and the functional groups present in it. For instance, it might have a certain solubility in water or organic solvents, a specific melting point and boiling point, etc .科学的研究の応用

Synthesis and Luminescence Properties

A study conducted by R. Tang, Chunjing Tang, and Changwei Tang in 2011 explored the synthesis and luminescence properties of a novel polyamino polycarboxylic pyridine derivative ligand. This compound was designed to sensitize the emission of lanthanides, leading to the successful preparation of corresponding Eu(III) and Tb(III) complexes. These complexes exhibited strong luminescence intensity and high thermal stability, suggesting potential applications in materials science, particularly in the development of new luminescent materials. The study also investigated the binding interaction of the ligand with bovine serum albumin (BSA), which could have implications for medicinal applications involving lanthanide-based bioimaging agents (R. Tang, Chunjing Tang, & Changwei Tang, 2011).

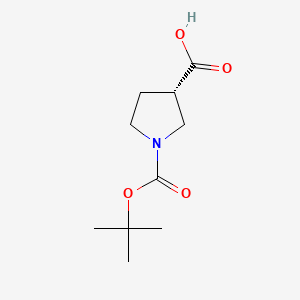

Antibacterial Activity of Pyrazolopyridine Derivatives

N. Panda, S. Karmakar, and A. K. Jena's 2011 research focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives and their antibacterial activity. These compounds, which feature the carboxamide group, showed moderate to good antibacterial properties against various Gram-negative and Gram-positive bacteria. This indicates their potential as leads for developing new antibacterial agents, which is crucial in addressing the growing issue of antibiotic resistance (N. Panda, S. Karmakar, & A. K. Jena, 2011).

Functionalization Reactions and Theoretical Studies

The study by İ. Yıldırım, F. Kandemirli, and E. Demir in 2005 explored the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with 2,3-diaminopyridine. This research provided insights into the chemical reactivity and potential applications of pyrazole-carboxamide derivatives in synthesizing more complex organic compounds, which could have implications for pharmaceutical chemistry and material sciences (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

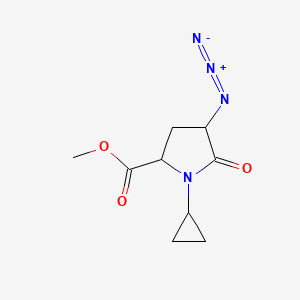

Microwave-Assisted Synthesis of Tetrazolyl Pyrazole Amides

Jun Hu, Ji-kui Wang, Taoyu Zhou, and Yanhua Xu's 2011 study described a rapid and efficient microwave-assisted method for synthesizing N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These compounds were found to have significant bactericidal, pesticidal, herbicidal, and antimicrobial activities. The use of microwave irradiation in the synthesis process represents an advancement in green chemistry by reducing reaction times and potentially lowering energy consumption (Jun Hu, Ji-kui Wang, Taoyu Zhou, & Yanhua Xu, 2011).

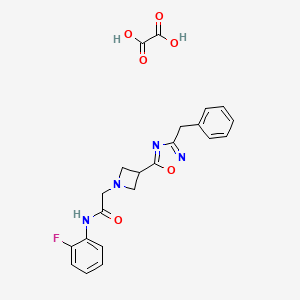

Antimycobacterial Activity of Substituted Isosteres

M. Gezginci, Andmalcolm A. Martin, and S. Franzblau's 1998 research on pyridines and pyrazines substituted with various ring systems revealed significant antimycobacterial activity against Mycobacterium tuberculosis. The study highlighted the therapeutic potential of these compounds in treating tuberculosis, especially given the emergence of drug-resistant strains of the bacterium. The exploration of carboxylic acid isosteres in this context provides a foundation for the development of new antituberculosis agents (M. Gezginci, Andmalcolm A. Martin, & S. Franzblau, 1998).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[oxan-4-yl(pyridin-3-yl)methyl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c19-15(13-3-7-17-21-13)18-14(11-4-8-20-9-5-11)12-2-1-6-16-10-12/h1-3,6-7,10-11,14H,4-5,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLUHFXLAAUXJIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(2-Chlorophenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2734763.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2734765.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2734777.png)

![N-(4-acetylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2734780.png)

![3-ethyl-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2734781.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2734782.png)